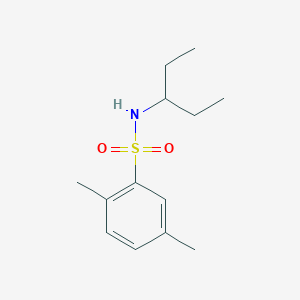

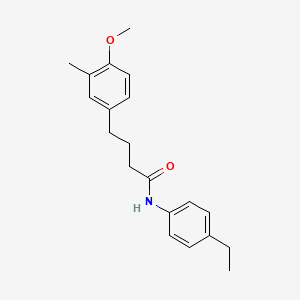

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pendimethalin is a selective herbicide belonging to the chemical class of dinitroanilines . It’s used for controlling weeds and grasses in various crops .

Synthesis Analysis

The synthesis of Pendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . The process starts with batch experiments followed by flow synthesis using a 1/8-inch SS316 helical coil tube where the kinetics of the di-nitration are determined, and process optimization is done .Molecular Structure Analysis

The molecular formula of Pendimethalin is C13H19N3O4 . It has a nitrated aromatic ring structure consisting of hydroxyl (-OH) and nitro (-NO2) groups .Chemical Reactions Analysis

The biotransformation pathway of Pendimethalin includes oxidation, reduction, and cyclization . The transformation steps are (a) oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, (b) reduction of one or two nitro groups to amine groups, and © cyclization to a benzimidazole heterocycle .Physical And Chemical Properties Analysis

Pendimethalin is hydrophobic and sparingly soluble .科学的研究の応用

Microbial Degradation of Pesticides

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide: is a key intermediate in the microbial degradation of the herbicide pendimethalin. Microorganisms can metabolize pendimethalin, reducing its environmental impact. This process is crucial for developing bioremediation strategies to clean up soil and water contaminated with pendimethalin and related nitroaromatic compounds .

Agricultural Productivity

In agriculture, the compound plays a role in enhancing crop productivity. It’s involved in the formulation of herbicides like pendimethalin, which helps control weeds that compete with crops for resources. This ensures higher yields and contributes to the economic viability of agricultural practices .

Environmental Biotechnology

The compound’s role in the biodegradation pathways of certain herbicides positions it as an important agent in environmental biotechnology. By understanding its function, scientists can engineer microbial communities or develop enzymes that can effectively degrade toxic herbicides in the environment .

Soil Microbe Interaction

Research into This compound also extends to its interaction with soil microbes. The compound’s transformation by soil microbes can influence the ecological balance and health of soil, affecting everything from nutrient cycling to crop growth .

Pesticide Formulation

This compound is significant in the formulation of pesticides. Its properties can be harnessed to create more effective and less environmentally damaging pesticides. This is particularly relevant in the context of increasing resistance to conventional pesticides .

Precision Agriculture

Advancements in precision agriculture can benefit from the application of This compound . With the use of GPS and other technologies, the precise application of herbicides containing this compound can be optimized, reducing waste and environmental impact .

将来の方向性

Efficient strategies are being developed to clean up herbicides, especially Pendimethalin, in an economically and environmentally friendly manner . The overview of microbial degradation of Pendimethalin may be useful to design economically viable strategies to clean up soil, sediments, and water contaminated with Pendimethalin and related nitroaromatics under edaphic/hostile conditions .

作用機序

Target of Action

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as Pendimethalin , is a selective herbicide used to control a wide variety of weeds and broadleaf plants . The primary targets of Pendimethalin are annual grasses and certain broadleaf weeds, including Barnyardgrass, goosegrass, crab grass, signal grass, and common buffalo grass .

Mode of Action

Pendimethalin acts by inhibiting mitosis and cell division . It is selectively absorbed by the roots and leaves of the target plants . The compound interferes with the plant’s growth by disrupting protein formation, which is essential for plant growth and development .

Biochemical Pathways

The biochemical pathway of Pendimethalin involves the reduction of the nitro group of Pendimethalin to yield 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine . This transformation is carried out by a functional homodimer with a subunit molecular size of 23 kDa, known as PNR . This process plays a potential role in the detoxification of Pendimethalin .

Pharmacokinetics

In rats, orally administered radiolabelled Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . About 70% of the radioactivity is excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounts for 0.2% of the radioactive dose . The biotransformation pathway includes oxidation, reduction, and cyclization of Pendimethalin .

Result of Action

The result of Pendimethalin’s action is the effective control of target weeds, leading to improved crop yield . It’s worth noting that pendimethalin treatment can induce chromosomal abnormalities and dna damage . Furthermore, Pendimethalin exposure can elevate malondialdehyde levels and affect antioxidant enzymes .

Action Environment

The action of Pendimethalin can be influenced by various environmental factors. For instance, its persistence and potential for particle-bound transport are high . This means that Pendimethalin can remain in the environment for a long time and can be transported over long distances attached to particles . Therefore, the efficacy and stability of Pendimethalin can be affected by factors such as soil type, temperature, and rainfall .

特性

IUPAC Name |

2,5-dimethyl-N-pentan-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-12(6-2)14-17(15,16)13-9-10(3)7-8-11(13)4/h7-9,12,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSDTOQBOHNMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)

![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)